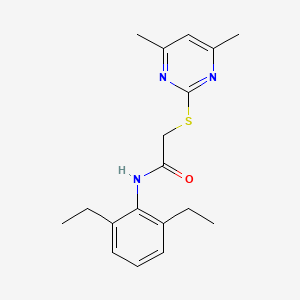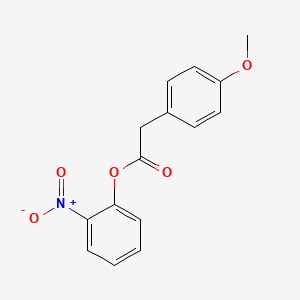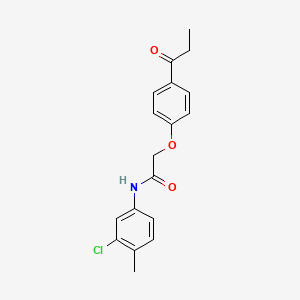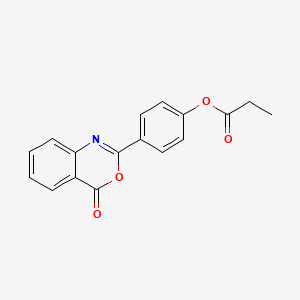
N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and biological applications due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.
Substitution: N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation or microbial cell walls.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide: can be compared with other acetamides such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of ethyl groups on the phenyl ring and methyl groups on the pyrimidine ring can affect its steric and electronic properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-14-8-7-9-15(6-2)17(14)21-16(22)11-23-18-19-12(3)10-13(4)20-18/h7-10H,5-6,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOHJMOFZQHAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPROPANE-1-CARBOXAMIDE](/img/structure/B5726440.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
![methyl 5-({2-[(1E)-prop-1-en-1-yl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B5726461.png)
![2-[(5-Nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5726468.png)
![6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5726481.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5726491.png)

![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxy-N-methylbenzamide](/img/structure/B5726501.png)
